

Comparative Toxicity Profile of Ivabradine and its Metabolites: A Guide for Researchers

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Compound of Interest

Compound Name: 8-Demethyl Ivabradine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of the cardiac drug ivabradine and its primary active metabolite, N-desmethyl ivabradine (S 18982). The information is compiled from publicly available preclinical and clinical data to support research and drug development activities.

Introduction

Ivabradine is a heart rate-lowering agent that selectively inhibits the If current in the sinoatrial node. It is primarily used in the treatment of chronic stable angina pectoris and chronic heart failure.[1] Ivabradine undergoes extensive metabolism in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This process yields a major active metabolite, N-desmethyl ivabradine, which is also known as S 18982.[2] This metabolite is pharmacologically active and circulates in the plasma at concentrations approximately 40% of the parent drug.[2] Notably, N-desmethyl ivabradine is considered to be equipotent to ivabradine in its heart rate-lowering effects, suggesting a similar mechanism of action and, potentially, a comparable toxicity profile.[2][3]

Quantitative Toxicity Data

While direct comparative in vitro cytotoxicity studies for ivabradine and N-desmethyl ivabradine are limited in the public domain, data on their effects on cardiac ion channels provide insights into their potential for cardiotoxicity.

Table 1: Comparative Inhibitory Activity on Cardiac Ion Channels

Compound	Target Ion Channel	Assay System	IC50 (μM)	Reference
Ivabradine	hHCN4	CHO cells expressing hHCN4	~0.5	[4]
hERG (IKr) - 1a isoform	hERG expressing cells	2.07	[5]	
hERG (IKr) - 1a/1b co-expressed	hERG expressing cells	3.31	[5]	
N-desmethyl ivabradine (S 18982)	hHCN4	Not explicitly found	Not explicitly found	-
hERG (IKr)	Not explicitly found	Not explicitly found	-	

Note: The equipotency of N-desmethyl ivabradine in heart rate reduction suggests a similar IC50 for HCN4 channel inhibition as the parent compound. However, specific in vitro data to confirm this and to assess its effect on other channels like hERG is not readily available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the toxicity of ivabradine and its metabolites.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxic effects of ivabradine and its metabolites on various cell lines, including cardiomyocytes.

Objective: To determine the concentration of the test compound that reduces the viability of a cell culture by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

- **Cell Seeding:** Plate cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare a series of dilutions of ivabradine and N-desmethyl ivabradine in the appropriate cell culture medium. After 24 hours, remove the old medium from the wells and add 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** After the incubation period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology for Ion Channel Inhibition

This protocol describes the whole-cell patch-clamp technique used to measure the inhibitory effects of compounds on specific cardiac ion channels, such as hHCN4 or hERG, expressed in a suitable cell line.

Objective: To determine the IC₅₀ of a compound for a specific ion channel.

Principle: The patch-clamp technique allows for the recording of ionic currents across a small patch of cell membrane or the entire cell membrane. By applying a specific voltage protocol and perfusing the cells with different concentrations of the test compound, the inhibition of the target ion channel can be quantified.

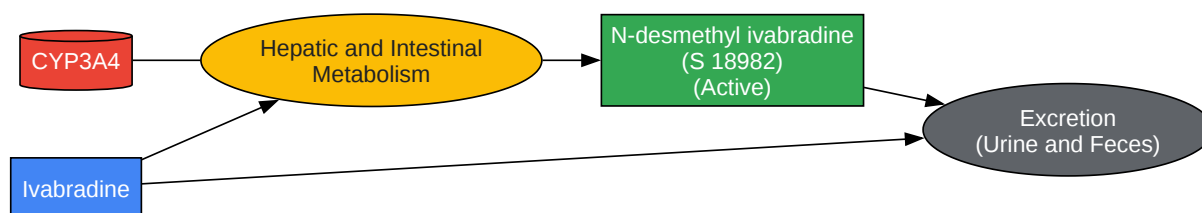
Procedure:

- **Cell Preparation:** Use a cell line stably or transiently expressing the ion channel of interest (e.g., HEK293 cells expressing hHCN4). Culture the cells on glass coverslips.
- **Recording Setup:** Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution.
- **Pipette Preparation:** Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with an intracellular solution.
- **Giga-seal Formation:** Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing a whole-cell recording configuration.
- **Voltage Protocol and Data Acquisition:** Apply a specific voltage-clamp protocol to elicit the current of interest (e.g., for HCN4, a hyperpolarizing voltage step from a holding potential of -40 mV to -120 mV). Record the resulting currents using a patch-clamp amplifier and data acquisition software.

- **Compound Application:** Perfuse the recording chamber with the extracellular solution containing increasing concentrations of the test compound. Record the currents at each concentration after a steady-state effect is reached.
- **Data Analysis:** Measure the peak current amplitude at each concentration and normalize it to the control current (before compound application). Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀.

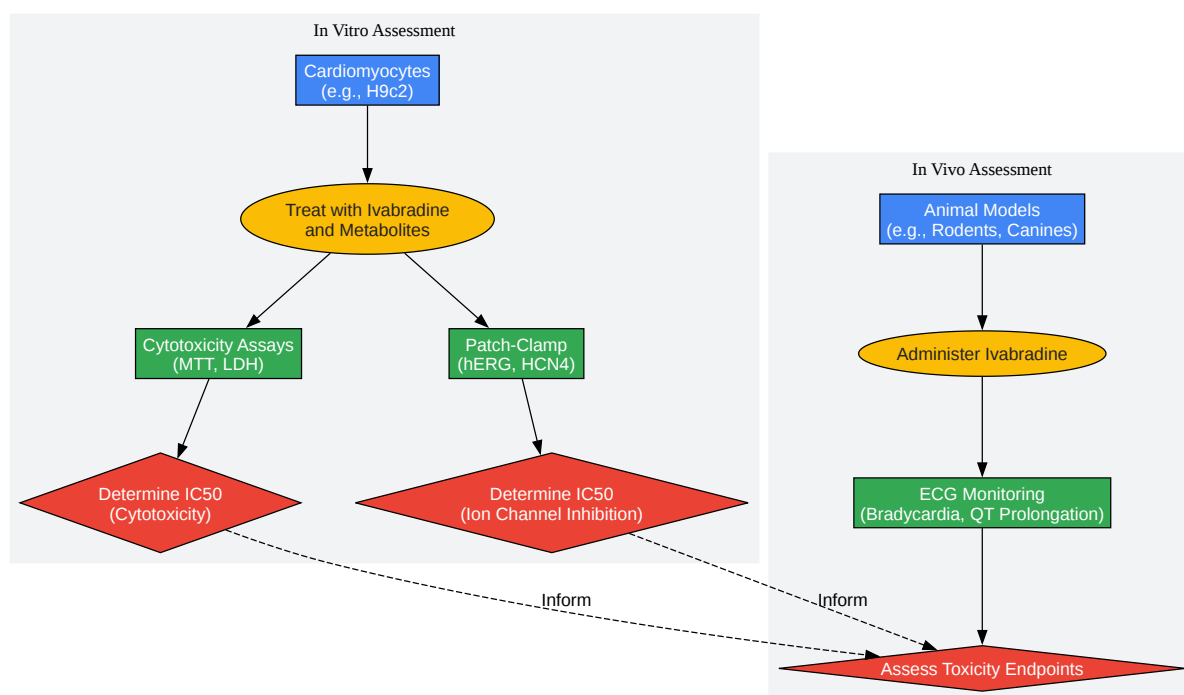
Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacology and toxicity assessment of ivabradine.



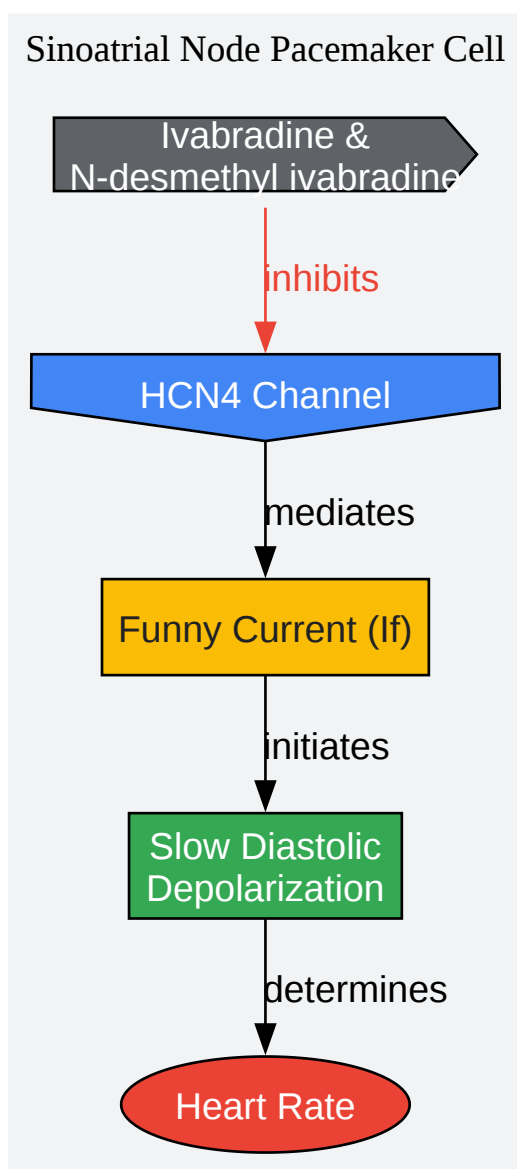
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Ivabradine Metabolism Pathway



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Experimental Workflow for Toxicity Assessment



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Mechanism of Action of Ivabradine

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